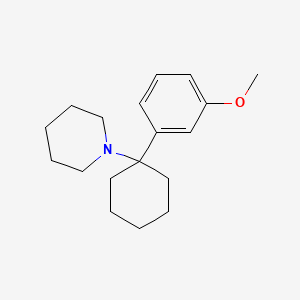

1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine

Description

Properties

IUPAC Name |

1-[1-(3-methoxyphenyl)cyclohexyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO/c1-20-17-10-8-9-16(15-17)18(11-4-2-5-12-18)19-13-6-3-7-14-19/h8-10,15H,2-7,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQSZHHKGPOXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCCCC2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222578 | |

| Record name | 3-MeO-PCP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72242-03-6 | |

| Record name | 1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72242-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-MeO-PCP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072242036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-MeO-PCP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYPHENCYCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28A91R606X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Initial Steps

The synthesis of 3-MeO-PCP typically begins with the preparation of a Grignard reagent, cyclohexylmagnesium chloride, via the reaction of chlorocyclohexane with magnesium in anhydrous diethyl ether. This step requires strict temperature control (20–25°C) and a 1:1 molar ratio of chlorocyclohexane to magnesium to ensure complete conversion. The resulting Grignard reagent is then reacted with 3-methoxyacetophenone, which serves as the aryl component.

In a parallel step, piperidine hydrochloride is condensed with formaldehyde and methanol to form an iminium intermediate. Combining this intermediate with the Grignard reagent facilitates nucleophilic addition, forming the cyclohexyl-piperidine backbone. Reaction conditions for this step include refluxing at 60–70°C for 3 hours, followed by cooling to 0–5°C to precipitate the crude product.

Yield Optimization and Challenges

Grignard-mediated synthesis faces challenges in managing exothermic reactions and ensuring reagent purity. Patent data demonstrates that maintaining a 1:1 molar ratio of 3-methoxyacetophenone to piperidine hydrochloride increases yields to >95%. However, incomplete Grignard formation or residual moisture can reduce yields by 20–30%. Vacuum filtration and diethyl ether washing are critical for removing magnesium salts and unreacted starting materials.

Mannich Reaction Pathway

Synthesis from 3-Methoxyphenylcyclohexylamine (3-MeO-PCA)

An alternative route involves the Mannich reaction, where 3-MeO-PCA reacts with piperidine and formaldehyde under acidic conditions. This one-pot method proceeds via the following steps:

-

Iminium Ion Formation : Piperidine reacts with formaldehyde in methanol to generate a reactive iminium intermediate.

-

Nucleophilic Attack : 3-MeO-PCA attacks the iminium ion, forming the C–N bond between the cyclohexyl and piperidine groups.

-

Acid-Catalyzed Cyclization : Hydrochloric acid (5% w/w) facilitates cyclization, yielding 3-MeO-PCP as a hydrochloride salt.

This method is advantageous for scalability, as it avoids sensitive Grignard reagents. However, it requires precise pH control (2–3) during acidification to prevent decomposition.

Comparative Analysis of Methods

Purification and Isolation Techniques

Solvent Recrystallization

The crude product is dissolved in 95% ethanol and treated with activated carbon (2% w/w) to adsorb impurities. Filtration through a 0.2 µm membrane ensures the removal of particulate matter, followed by cooling to 10–15°C to induce crystallization. Drying at 70–85°C under vacuum produces the final hydrochloride salt with >99% purity.

Chromatographic Methods

For research-scale applications, column chromatography using silica gel and ethyl acetate/hexane (7:3) eluents resolves positional isomers and byproducts. This step is critical for isolating 3-MeO-PCP from its 2- and 4-methoxy analogues, which exhibit distinct pharmacological profiles.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine has been widely studied in various scientific fields:

Mechanism of Action

The primary mechanism of action of 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine involves its role as an NMDA receptor antagonist. By blocking these receptors, it disrupts the normal function of glutamate, a key neurotransmitter in the brain. This leads to altered mental states, including confusion, disorientation, and hallucinations .

Comparison with Similar Compounds

1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine is similar to other phencyclidine derivatives, such as:

Phencyclidine (PCP): Known for its dissociative and hallucinogenic effects.

Ketamine: Another NMDA receptor antagonist used medically as an anesthetic.

Methoxetamine (MXE): A synthetic derivative with similar dissociative properties

What sets this compound apart is its specific chemical structure, which includes a methoxy group on the benzene ring, contributing to its unique pharmacological profile.

Biological Activity

1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine, commonly referred to as 3-MeO-PCP, is a synthetic compound belonging to the class of arylcyclohexylamines, which includes notable substances like phencyclidine (PCP) and ketamine. This article delves into its biological activity, mechanisms of action, and potential implications in pharmacology and toxicology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.4 g/mol. Its structure features a piperidine ring bonded to a cyclohexyl group and a methoxy-substituted phenyl moiety, which is crucial for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 273.4 g/mol |

| CAS Number | 72242-03-6 |

| Chemical Formula | C₁₈H₂₇NO |

| NMDA Receptor Activity | Antagonist |

The primary pharmacological action of 3-MeO-PCP is its role as an NMDA receptor antagonist . By binding to the PCP site on the NMDA receptor, it disrupts normal glutamatergic signaling, leading to a range of neuropsychological effects such as dissociation, hallucinations, and altered cognitive states. This mechanism is similar to that of other compounds in its class, including PCP and ketamine, both known for their psychoactive effects.

Neuropharmacological Effects

- Dissociative Anesthesia : Similar to ketamine, 3-MeO-PCP can induce states of dissociation from the environment.

- Hallucinogenic Effects : Users report perceptual disturbances that can mimic those caused by classic hallucinogens.

- Potential Analgesic Properties : Preliminary studies suggest that it may exhibit analgesic effects comparable to opioids like fentanyl, although this area requires further investigation due to ethical concerns surrounding its use.

Case Studies and Research Findings

Research on 3-MeO-PCP has been limited due to its classification as a controlled substance. However, several studies have provided insights into its biological activity:

- Animal Studies : Research involving rodent models has demonstrated that administration of 3-MeO-PCP leads to significant alterations in behavior consistent with dissociative effects. These studies often utilize behavioral assays to assess locomotion and anxiety-like behaviors post-administration.

- Human Reports : Case reports have documented instances of abuse and adverse effects associated with recreational use of 3-MeO-PCP. Symptoms reported include severe agitation, psychosis, and prolonged dissociative states.

- Comparative Studies : Comparative analyses with other NMDA antagonists have shown that while 3-MeO-PCP shares similar properties with PCP and ketamine, its unique methoxy substitution may influence its potency and side effect profile.

Safety Profile and Abuse Potential

Due to its psychoactive properties and potential for abuse, 3-MeO-PCP presents significant safety concerns. Reports indicate that users may experience:

- Psychological Disturbances : Including anxiety, paranoia, and hallucinations.

- Physical Effects : Such as increased heart rate and hypertension.

- Dependence Potential : As with other substances in its class, there is a risk of developing tolerance and dependence.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(1-(3-Methoxyphenyl)cyclohexyl)piperidine, and how can reaction purity be optimized?

- Answer : Synthesis typically involves coupling a cyclohexanone intermediate with a 3-methoxyphenyl Grignard reagent, followed by nucleophilic substitution with piperidine. Catalytic methods, such as copper(II) chloride, may enhance yield. Purification via column chromatography (e.g., silica gel) and characterization using H/C NMR and IR spectroscopy are critical for confirming structural integrity and achieving >95% purity .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

- Answer :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy group at δ ~3.8 ppm). C NMR confirms carbons in the cyclohexyl, piperidine, and methoxyphenyl moieties.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (CHNO, theoretical MW: 273.42 g/mol) and fragmentation patterns.

- IR Spectroscopy : Confirms functional groups (e.g., C-O stretch of methoxy at ~1250 cm) .

Q. What primary pharmacological targets and mechanisms of action have been identified for this compound?

- Answer : this compound acts as a high-affinity antagonist at the phencyclidine (PCP) binding site of the NMDA receptor (Ki < 100 nM). Secondary targets include sigma receptors and the serotonin transporter (SERT), contributing to its psychotomimetic effects. Radioligand binding assays (e.g., H-MK-801 for NMDA) are standard for evaluating affinity .

Advanced Research Questions

Q. How does the 3-methoxy substituent influence receptor binding affinity compared to other positional isomers (e.g., 4-MeO-PCP)?

- Answer : The 3-methoxy group enhances NMDA receptor affinity due to optimal steric and electronic interactions with the receptor’s hydrophobic pocket. Comparative studies using H-TCP binding assays show 3-MeO-PCP exhibits ~2x higher affinity than 4-MeO-PCP. Molecular docking simulations further validate spatial compatibility .

Q. What in vitro and in vivo models are suitable for assessing neurotoxic or neuroprotective effects of this compound?

- Answer :

- In vitro : Primary neuronal cultures exposed to the compound (1–100 µM) can measure apoptosis (via caspase-3 activation) or excitotoxicity (via calcium imaging).

- In vivo : Rodent models (e.g., Morris water maze) assess cognitive deficits. F-FDG PET/CT in humans correlates acute exposure with hypoactivity in prefrontal cortex .

Q. How can contradictory data on off-target receptor affinities (e.g., sigma vs. SERT) be resolved?

- Answer : Discrepancies arise from assay conditions (e.g., buffer composition, radioligand selectivity). Standardization steps:

- Use recombinant cell lines expressing single targets (e.g., HEK293-SERT).

- Validate compound purity via HPLC (>99%) to exclude confounding impurities.

- Cross-validate with functional assays (e.g., electrophysiology for NMDA antagonism) .

Q. What metabolic pathways and cytochrome P450 (CYP) interactions are associated with this compound?

- Answer : Preliminary data suggest hepatic metabolism via CYP3A4/2D6, producing hydroxylated or demethylated metabolites. In vitro studies using human liver microsomes and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) can delineate pathways. LC-MS/MS identifies major metabolites (e.g., 3-hydroxy-PCP) .

Key Research Recommendations

- Prioritize crystallographic studies to resolve 3D conformations influencing NMDA receptor binding.

- Explore prodrug strategies to mitigate rapid metabolism and enhance bioavailability.

- Conduct longitudinal neuroimaging studies to correlate chronic exposure with structural brain changes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.